![molecular formula C12H16BrNO B8152069 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152069.png)
1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is an organic compound that features a unique combination of functional groups It contains a brominated aromatic ring, a methoxy group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine typically involves multiple steps. One common method starts with the bromination of 2-methylphenylmethanol to obtain 5-bromo-2-methylphenylmethanol. This intermediate is then reacted with methoxyazetidine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group and the azetidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.
科学的研究の応用
1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets. The brominated aromatic ring and the methoxy group can participate in various binding interactions with proteins and enzymes, potentially affecting their activity. The azetidine ring provides conformational flexibility, allowing the compound to fit into different binding sites. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate biological processes by interacting with key proteins and enzymes .
類似化合物との比較
Similar Compounds
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine: This compound has a similar structure but contains a pyrrolidine ring instead of an azetidine ring.
5-Bromo-2-methyl-2-pentene: This compound features a brominated aromatic ring and a methyl group but lacks the azetidine and methoxy groups.
Uniqueness
1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is unique due to the presence of the azetidine ring, which imparts conformational flexibility and distinct electronic properties. The combination of the brominated aromatic ring, methoxy group, and azetidine ring makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]-3-methoxyazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-3-4-11(13)5-10(9)6-14-7-12(8-14)15-2/h3-5,12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBUFUZKIVORRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
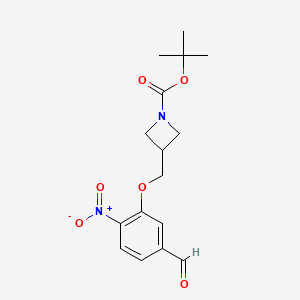
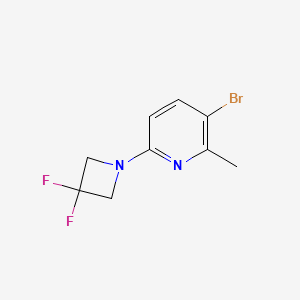
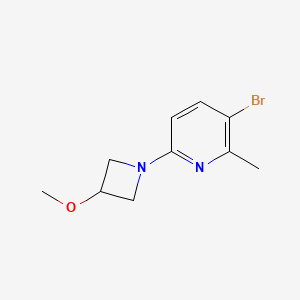
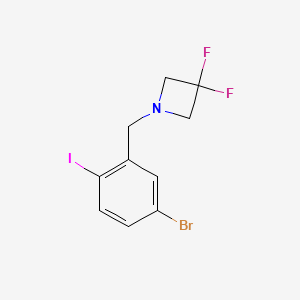
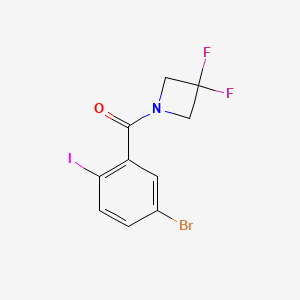

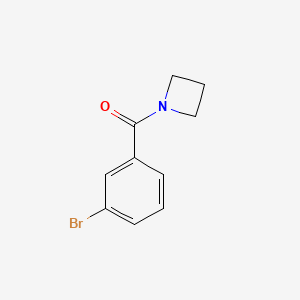


![1-[(3-Bromophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152045.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol](/img/structure/B8152049.png)
![1-[(3-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8152059.png)
![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)
